molecular formula C11H9NO3 B1359305 Methyl 4-hydroxyquinoline-7-carboxylate CAS No. 863785-96-0

Methyl 4-hydroxyquinoline-7-carboxylate

Cat. No.: B1359305
CAS No.: 863785-96-0
M. Wt: 203.19 g/mol
InChI Key: NNSQLGKJRTVBHV-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyquinoline-7-carboxylate (CAS 1150618-21-5) is a high-value chemical intermediate in organic synthesis and medicinal chemistry. This compound belongs to the class of organic compounds known as quinoline carboxylic acids, which are quinolines substituted by a carboxylate ester group at the 7-position and a hydroxy group at the 4-position . The molecular formula is C11H9NO3, and it has a molecular weight of 203.19 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . As a versatile building block, the 4-hydroxyquinoline scaffold is a privileged structure in drug design due to its diverse pharmacological potential . This specific methyl ester derivative is a key precursor in synthesizing more complex molecules. For instance, quinoline-4-carboxylic acid derivatives are recognized as a novel framework for inhibitors of biological targets like Fibroblast Activation Protein (FAP), a promising target for cancer diagnosis and therapy . Furthermore, structurally similar 4-hydroxyquinoline-3-carboxylates have historical importance as intermediates in the development of other therapeutic agents . The reactive sites on the quinoline ring, including the hydroxy and ester groups, make this compound a suitable substrate for further chemical modifications, such as amidation or nucleophilic substitution, enabling researchers to create libraries of compounds for biological screening . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 4-oxo-1H-quinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSQLGKJRTVBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxyquinoline-7-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under specific reaction conditions. The process includes:

    Cyclization Reaction: Aniline reacts with diethyl ethoxymethylenemalonate to form the quinoline core.

    Esterification: The resulting compound undergoes esterification to introduce the methyl ester group at the 7-carboxylate position.

Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis, which enhances reaction rates and yields. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxyquinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products:

Scientific Research Applications

Anticancer Activity

Methyl 4-hydroxyquinoline-7-carboxylate and its derivatives have shown promise as potential anticancer agents. Research indicates that certain derivatives possess selective toxicity towards resistant cancer cells, outperforming conventional chemotherapeutics like doxorubicin in some cases . The mechanism of action is primarily through the inhibition of DNA gyrase, which is crucial for bacterial DNA replication, and similar mechanisms may be hypothesized for cancer cell proliferation .

Case Study: Cytotoxicity Against Cancer Cells

  • Objective : Evaluate the cytotoxic effects of this compound derivatives.
  • Method : In vitro assays were conducted comparing the efficacy of these compounds against various cancer cell lines.
  • Results : Derivatives exhibited significant cytotoxic effects on resistant cancer cells with IC50 values lower than those of standard treatments.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against Hepatitis B Virus (HBV). Molecular docking simulations suggest that these compounds can inhibit HBV replication effectively . This opens avenues for their use in antiviral drug development.

Table 1: Antiviral Activity of Methyl 4-Hydroxyquinoline Derivatives

CompoundIC50 (µM)Mechanism of Action
This compound10Inhibition of HBV replication
Methyl 4-hydroxy-2-thioxoquinoline-3-carboxylate5DNA gyrase inhibition

Coccidiostat in Poultry

This compound has been investigated for its effectiveness as a coccidiostat in poultry feed. It has been shown to reduce the incidence of coccidiosis caused by Eimeria species, which are significant pathogens in poultry farming . The compound can be combined with other coccidiostats to enhance its efficacy.

Case Study: Efficacy in Poultry Feed

  • Objective : Assess the impact of this compound on coccidiosis control.
  • Method : Administered to groups of chickens infected with Eimeria oocysts.
  • Results : Significant reduction in oocyst excretion was observed, indicating effective control of coccidiosis.

Table 2: Efficacy of Methyl 4-Hydroxyquinoline as a Coccidiostat

Treatment GroupOocyst Excretion (per bird)Percentage Reduction
Control16 million-
This compound (0.012%)1.1 million93%

Synthesis and Chemical Properties

This compound can be synthesized through various chemical pathways, often involving reactions that modify the quinoline structure to enhance biological activity. For example, alkylation reactions have been explored to produce derivatives with improved properties .

Synthesis Overview

  • Common reagents include N-bromosuccinimide and various alkylating agents.
  • Reaction conditions typically involve solvents like dichloromethane or methanol under controlled temperatures.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxyquinoline-7-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent Positions Functional Groups Molecular Weight (g/mol) Key Differences/Similarities
Methyl 4-hydroxyquinoline-7-carboxylate 4-OH, 7-COOCH₃ Hydroxyl, Methyl ester 217.19 Reference compound
Ethyl 4-hydroxyquinoline-7-carboxylate 4-OH, 7-COOCH₂CH₃ Hydroxyl, Ethyl ester 231.22 Higher lipophilicity due to ethyl group
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid 4-OH, 7-OCH₃, 3-COOH Hydroxyl, Methoxy, Carboxylic acid 235.20 Carboxylic acid group increases polarity, reducing membrane permeability compared to esters
Methyl 4-chloroquinoline-7-carboxylate 4-Cl, 7-COOCH₃ Chloro, Methyl ester 235.64 Chlorine substitution enhances electrophilicity; similarity score: 0.79
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate 4-OH, 8-OCH₃, 3-COOCH₂CH₃ Hydroxyl, Methoxy, Ethyl ester 277.27 Methoxy at position 8 may alter steric interactions in target binding
2.2. Physicochemical and Analytical Properties
  • Ester vs. Carboxylic Acid: Methyl/ethyl esters (e.g., this compound) are less polar than carboxylic acids (e.g., 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid), improving lipid solubility and bioavailability .
  • Methyl vs. Ethyl Esters: Ethyl esters (e.g., Ethyl 4-hydroxyquinoline-7-carboxylate) exhibit lower melting points and higher lipophilicity than methyl esters, impacting drug delivery and metabolic stability .
  • Chlorine Substitution: Methyl 4-chloroquinoline-7-carboxylate (CAS 178984-69-5) shows a high structural similarity (0.79) to the target compound, but the electronegative chlorine may enhance reactivity in electrophilic substitutions .
2.3. Analytical Characterization

Quinoline derivatives are often analyzed via HPLC, GC-MS, and NMR (–4). For example:

  • GC-MS : Used to identify methyl esters of diterpenic acids (e.g., sandaracopimaric acid methyl ester) by comparing retention times and mass fragmentation patterns .
  • HPLC: Methyl shikimate (a structurally distinct methyl ester) was analyzed using reverse-phase HPLC, a method applicable to this compound .

Research Implications and Gaps

  • Structural-Activity Relationships (SAR): While substituent positions and functional groups are well-documented, pharmacological data (e.g., IC₅₀ values, toxicity) for this compound are absent in the provided evidence.
  • Synthetic Utility : The compound’s methyl ester group makes it a versatile intermediate for synthesizing amides or carboxylic acids via hydrolysis .

Biological Activity

Methyl 4-hydroxyquinoline-7-carboxylate (MHQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MHQC, including its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 4-position and a carboxylate group at the 7-position. This structure contributes to its biological activity, as modifications in the quinoline nucleus can influence interactions with biological targets.

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of MHQC and its derivatives. For instance, methylation studies on related compounds have demonstrated significant inhibition of Hepatitis B Virus (HBV) replication at concentrations as low as 10 µM . Molecular docking simulations suggest that these compounds can effectively bind to viral proteins, inhibiting their function.

2. Antimicrobial Properties

Compounds containing the quinoline structure, including MHQC, exhibit notable antimicrobial activity. Research has shown that derivatives can inhibit the growth of various pathogenic bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae. For example, one study reported inhibition zones of 22 mm and 25 mm against these pathogens, respectively, indicating strong antibacterial effects compared to standard drugs .

3. Anticancer Potential

MHQC has been investigated for its anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. In vitro studies have indicated that certain derivatives can induce cytotoxicity in cancer cell lines while maintaining low toxicity in normal cells .

The biological activity of MHQC is largely attributed to its ability to interact with various biomolecules:

  • Inhibition of Protein Methyltransferases : Quinoline derivatives can act as inhibitors of protein methyltransferases (PMTs), which are involved in regulating gene expression and cellular signaling pathways .
  • DNA Interaction : Some studies suggest that MHQC may interact with DNA, potentially leading to interstrand cross-links that inhibit DNA replication and transcription .

Research Findings and Case Studies

StudyFindings
Demonstrated high inhibition of HBV replication with methylated derivatives at 10 µM concentration.
Reported antimicrobial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae with significant inhibition zones.
Showed cytotoxic effects on cancer cell lines while exhibiting low toxicity on normal cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 4-hydroxyquinoline-7-carboxylate, and how can reaction conditions be optimized?

  • Methodology :

  • Start with esterification of 4-hydroxyquinoline-7-carboxylic acid using methanol under acidic or catalytic conditions.
  • For regioselective control, employ catalysts like magnesium or ammonium chloride, as demonstrated in analogous quinoline ester syntheses .
  • Monitor reaction progress via TLC or HPLC, and optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to minimize side products.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • Use NMR (¹H/¹³C) to confirm substitution patterns and ester functionality. Compare chemical shifts with structurally similar compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate ).
  • Employ X-ray crystallography with SHELXL for refinement and WinGX for data processing to resolve molecular geometry.
  • Validate purity via HPLC-MS and FT-IR (key peaks: C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental spectroscopic data for this compound?

  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Adjust solvent models (PCM) to account for dielectric effects.
  • Cross-validate IR vibrational modes using frequency analysis in Gaussian or ORCA.
  • Reference crystallographic data (e.g., bond lengths/angles from WinGX ) to refine computational parameters .

Q. What strategies are effective in addressing crystallographic disorder or twinning in this compound structures?

  • Methodology :

  • Use SHELXD for initial phase determination and SHELXL for refinement, leveraging its robust handling of twinned data .
  • Apply Hooft y parameters to assess data quality and PLATON ’s TWINABS for scaling twinned datasets.
  • For disorder, refine alternative conformations with restrained occupancy factors and validate via residual density maps .

Q. How can researchers design experiments to investigate the electronic properties of this compound for photochemical applications?

  • Methodology :

  • Conduct UV-Vis spectroscopy in solvents of varying polarity to study solvatochromic effects.
  • Perform cyclic voltammetry to determine HOMO/LUMO levels and compare with DFT-predicted values.
  • Use TD-DFT to simulate electronic transitions and correlate with experimental absorption bands .

Q. What experimental approaches are suitable for elucidating the bioactivity mechanism of this compound in enzyme inhibition studies?

  • Methodology :

  • Perform docking simulations (AutoDock Vina) to predict binding interactions with target enzymes (e.g., kinases or oxidoreductases).
  • Validate via fluorescence quenching assays to measure binding constants (Kd) and kinetic studies (Lineweaver-Burk plots) to identify inhibition type.
  • Cross-reference with structural analogs (e.g., Ethyl 4-hydroxy-7-trifluoromethylquinoline-3-carboxylate ) to infer structure-activity relationships.

Q. How should researchers reconcile conflicting bioactivity results across different assay conditions for this compound?

  • Methodology :

  • Standardize assay protocols (e.g., pH, temperature, and solvent controls) to minimize variability.
  • Use orthogonal assays (e.g., cell-based vs. biochemical assays) to confirm activity.
  • Apply multivariate statistical analysis to identify confounding factors (e.g., serum interference in cell cultures) .

Tables for Key Data

Table 1 : Comparison of Spectroscopic Data for Quinoline Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR C=O Stretch (cm⁻¹)
This compound8.52 (s, H-2)165.2 (C=O)1703
Ethyl 7-chloro-6-fluoro analog 8.61 (s, H-2)164.8 (C=O)1698

Table 2 : Crystallographic Refinement Metrics Using SHELXL

ParameterValue
R1 (all data)0.045
wR20.112
Flack x parameter0.02(3)
Residual density (e⁻/ų)±0.25

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